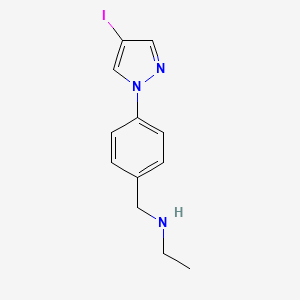
n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine is a chemical compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a benzyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate to yield 5-substituted 4-iodo-1-tosylpyrazoles . The corresponding 5-aryl-4-iodopyrazoles can be obtained in moderate yields in the presence of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-iodo-1H-pyrazole: Similar structure but lacks the ethanamine group.
3,5-Dimethyl-4-iodo-1H-pyrazole: Contains methyl groups instead of the benzyl and ethanamine groups.
3-Iodo-1-methyl-1H-pyrazole: Features a methyl group instead of the benzyl and ethanamine groups.
Uniqueness
N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine is unique due to the presence of both the benzyl and ethanamine groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14IN3 |
|---|---|
Peso molecular |
327.16 g/mol |
Nombre IUPAC |
N-[[4-(4-iodopyrazol-1-yl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C12H14IN3/c1-2-14-7-10-3-5-12(6-4-10)16-9-11(13)8-15-16/h3-6,8-9,14H,2,7H2,1H3 |
Clave InChI |
KEBWOAPHPIHZLP-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC=C(C=C1)N2C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)







![6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B13487415.png)


![2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid](/img/structure/B13487423.png)
![rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13487424.png)
